9-Thiabicyclo[3.3.1]nonane-2,6-dione
Description
Properties
CAS No. |
37918-35-7 |
|---|---|
Molecular Formula |
C8H10O2S |
Molecular Weight |
170.23 g/mol |
IUPAC Name |
9-thiabicyclo[3.3.1]nonane-2,6-dione |
InChI |
InChI=1S/C8H10O2S/c9-5-1-3-7-6(10)2-4-8(5)11-7/h7-8H,1-4H2 |
InChI Key |
ZFSYGTMUGOONON-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2CCC(=O)C1S2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 9-thiabicyclo[3.3.1]nonane-2,6-dione are compared to analogous bicyclic systems below:
Table 1: Key Properties of 9-Thiabicyclo[3.3.1]nonane-2,6-dione and Related Compounds
Key Findings:
Biological Activity: The sulfur analog exhibits potent antimicrobial and anti-inflammatory properties, attributed to its ability to disrupt microbial membranes and modulate inflammatory pathways . In contrast, selenium analogs remain underexplored, though their dithiolate derivatives show reactivity with alkyl propiolates .
Synthetic Accessibility :
- The sulfur-containing dione benefits from robust transannular addition protocols, achieving >90% yields .
- Selenium derivatives require hazardous reagents (e.g., SeBr₂), complicating large-scale synthesis .
- Meerwein’s ketone is synthesized via biocatalytic methods, enabling enantioselective production but lacking sulfur’s functional versatility .
Reactivity and Stability: Sulfur’s neighboring group participation in 9-thiabicyclo derivatives enables stereospecific substitutions and hydrolysis, critical for generating anti-inflammatory halogenated analogs . The selenium dithiolate anion reacts regioselectively with activated alkynes, forming novel disulfanyl derivatives .
Notes
Safety Considerations :
- SCl₂ and oxalyl chloride are toxic and reactive; rigorous ventilation and controlled conditions are mandatory during synthesis .
- Swern oxidation (oxalyl chloride/DMSO) poses explosion risks if improperly handled .
Structural Insights: Replacing sulfur with selenium or nitrogen alters electronic properties, impacting bioactivity and synthetic pathways . The rigid bicyclo[3.3.1]nonane scaffold enhances thermal stability and molecular recognition in all analogs .
Comparative studies on 2,6-dithiaadamantane and its mono-sulfur counterpart could elucidate sulfur’s role in bioactivity .
Q & A
Q. How should researchers address discrepancies between computational predictions and experimental spectroscopic data?
- Methodological Answer : Re-examine solvent effects in DFT calculations (e.g., include PCM model for DMSO). Adjust basis sets (e.g., 6-311++G(d,p)) for better accuracy. Validate with vibrational frequency calculations to rule out imaginary frequencies .
Theoretical & Methodological Integration
Q. What strategies align experimental research on thiabicyclo derivatives with broader chemical theories?
Q. How can researchers systematically identify gaps in the literature for novel applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
